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Application Note & Protocol
A Comprehensive Guide to the Preparation of a
Ruthenium-(S)-Tol-BINAP Catalyst for Asymmetric
Synthesis
Abstract: The axially chiral ligand (S)-Tol-BINAP, or (S)-(−)-2,2'-Bis(di-p-tolylphosphino)-1,1'-
binaphthyl, stands as a "privileged ligand" in the field of asymmetric catalysis. Its C₂-

symmetric backbone, derived from 1,1'-bi-2-naphthol (BINOL), creates a well-defined chiral

environment around a metal center, enabling high enantioselectivity in a vast array of chemical

transformations.[1][2] The electron-donating p-tolyl substituents on the phosphorus atoms often

enhance catalytic activity and selectivity compared to the parent BINAP ligand, making Tol-

BINAP the preferred choice for specific applications, including the asymmetric hydrogenation of

ketones and olefins.[3] This guide provides a robust, step-by-step methodology for the

synthesis of the (S)-Tol-BINAP ligand from commercially available (S)-BINOL and its

subsequent complexation with a ruthenium precursor to generate a highly active catalyst for

asymmetric hydrogenation. The protocols are designed for researchers in both academic and

industrial settings, with a focus on explaining the chemical principles behind each critical step.

Section 1: Synthesis of the (S)-Tol-BINAP Ligand
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The modern and highly efficient synthesis of Tol-BINAP proceeds in two main steps from

enantiomerically pure BINOL. This route avoids the harsh conditions and lower yields of older

methods that started with bromination of the binaphthyl core. The core principle is the activation

of the hydroxyl groups of BINOL as trifluoromethanesulfonates (triflates), which are excellent

leaving groups for the subsequent nickel-catalyzed phosphinylation.

PART 1: Ligand Synthesis
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  Step 1.2: Ni-Catalyzed Coupling
  (p-Tol)₂PH, NiCl₂(dppe), DABCO
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Caption: Overall workflow for the synthesis of the (S)-Tol-BINAP ligand.

Protocol 1.1: Preparation of (S)-1,1'-Binaphthyl-2,2'-diyl
bis(trifluoromethanesulfonate) ((S)-BINOL-OTf)
This initial step converts the phenolic hydroxyl groups of (S)-BINOL into triflate groups. The

triflate anion is an exceptionally stable leaving group due to the resonance delocalization of its

negative charge across three oxygen atoms and the strong electron-withdrawing effect of the

trifluoromethyl group. This high leaving group ability is crucial for the subsequent C-P bond

formation.
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Reagent Formula
MW ( g/mol
)

Amount
Moles
(mmol)

Equiv.

(S)-BINOL C₂₀H₁₄O₂ 286.32 5.00 g 17.46 1.0

Pyridine C₅H₅N 79.10 5.6 mL 69.84 4.0

Triflic

Anhydride

(Tf₂O)

C₂F₆O₅S₂ 282.14 6.5 mL 38.41 2.2

Dichlorometh

ane (DCM)
CH₂Cl₂ 84.93 100 mL - -

Step-by-Step Protocol:

Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-BINOL (5.00 g, 17.46 mmol)

and anhydrous dichloromethane (100 mL) to an oven-dried 250 mL three-necked flask

equipped with a magnetic stir bar.

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

Base Addition: Slowly add pyridine (5.6 mL, 69.84 mmol) to the stirred solution. Pyridine acts

as a base to neutralize the triflic acid byproduct generated during the reaction, preventing

side reactions.

Triflation: Add triflic anhydride (6.5 mL, 38.41 mmol) dropwise over 15-20 minutes via a

syringe. Maintain the temperature at 0 °C during the addition to control the exothermic

reaction.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's completion by Thin

Layer Chromatography (TLC).

Work-up: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of

NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and wash the

organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent

under reduced pressure. The crude product is typically a white to off-white solid.

Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to

yield pure (S)-BINOL-OTf as a white crystalline solid. The yield for this step is typically

excellent (>95%).[4]

Protocol 1.2: Nickel-Catalyzed Synthesis of (S)-Tol-
BINAP
This is the key C-P bond-forming step. A nickel(II) pre-catalyst, NiCl₂(dppe), is reduced in situ

to an active Ni(0) species.[4] This Ni(0) catalyst then facilitates the cross-coupling of the aryl

triflate with di(p-tolyl)phosphine. The bidentate phosphine ligand, dppe, stabilizes the nickel

catalyst, while a tertiary amine base like DABCO is required for the reaction to proceed

efficiently.

Materials and Reagents

Reagent Formula
MW ( g/mol
)

Amount
Moles
(mmol)

Equiv.

(S)-BINOL-

OTf

C₂₂H₁₂F₆O₆S

₂
550.44 5.00 g 9.08 1.0

Di(p-

tolyl)phosphin

e

C₁₄H₁₅P 214.24 4.86 g 22.7 2.5

NiCl₂(dppe)
C₂₆H₂₄Cl₂NiP

₂
528.01 0.48 g 0.908 0.1

DABCO C₆H₁₂N₂ 112.17 4.07 g 36.32 4.0

Anhydrous

DMF
C₃H₇NO 73.09 50 mL - -

Step-by-Step Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/cr040652w
https://pubs.acs.org/doi/10.1021/cr040652w
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk flask

with (S)-BINOL-OTf (5.00 g, 9.08 mmol), NiCl₂(dppe) (0.48 g, 0.908 mmol), and DABCO

(4.07 g, 36.32 mmol).

Solvent and Reagent Addition: Add anhydrous DMF (50 mL) followed by di(p-tolyl)phosphine

(4.86 g, 22.7 mmol). Di(p-tolyl)phosphine is air-sensitive and should be handled under an

inert atmosphere.

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 48-72 hours. The

reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing

by ³¹P NMR spectroscopy to observe the consumption of the starting phosphine and the

appearance of the product signal.[5]

Cooling and Crystallization: After completion, cool the reaction mixture to room temperature.

The (S)-Tol-BINAP product often crystallizes directly from the DMF solution upon cooling.[6]

Work-up: If crystallization does not occur, pour the reaction mixture into 200 mL of methanol.

The product will precipitate.

Isolation: Collect the solid product by filtration, wash thoroughly with methanol to remove

residual DMF and other impurities, and dry under high vacuum.

Purification: The crude product can be further purified by column chromatography on silica

gel (using a hexane/ethyl acetate solvent system) or by recrystallization from a solvent

mixture like toluene/ethanol to yield (S)-Tol-BINAP as a white solid.

Section 2: Preparation of a Ruthenium-(S)-Tol-
BINAP Catalyst
With the chiral ligand in hand, the active catalyst is formed by coordinating it to a suitable metal

precursor. Ruthenium complexes of Tol-BINAP are powerful catalysts for asymmetric

hydrogenation.[7][8] The following protocol describes the synthesis of a common ruthenium(II)

catalyst precursor.

Caption: Structure of (S)-Tol-BINAP highlighting the C₂-symmetry.
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Protocol 2.1: Synthesis of Dichloro[(S)-Tol-
BINAP]ruthenium(II)
This protocol involves the reaction of the synthesized (S)-Tol-BINAP ligand with a Ru(II)

precursor, [Ru(cod)Cl₂] (where cod = 1,5-cyclooctadiene). The bidentate phosphine ligand

displaces the cyclooctadiene ligand to form the stable, isolable catalyst complex.

Materials and Reagents

Reagent Formula
MW ( g/mol
)

Amount
Moles
(mmol)

Equiv.

(S)-Tol-

BINAP
C₄₈H₄₀P₂ 678.78 1.00 g 1.47 1.05

[Ru(cod)Cl₂] C₈H₁₂Cl₂Ru 280.22 0.39 g 1.40 1.0

Anhydrous

Toluene
C₇H₈ 92.14 25 mL - -

Triethylamine (C₂H₅)₃N 101.19 1.0 mL 7.17 5.1

Step-by-Step Protocol:

Setup: Add (S)-Tol-BINAP (1.00 g, 1.47 mmol) and [Ru(cod)Cl₂] (0.39 g, 1.40 mmol) to an

oven-dried Schlenk flask under an inert atmosphere.[9]

Solvent Addition: Add anhydrous toluene (25 mL) to the flask.

Base Addition: Add triethylamine (1.0 mL, 7.17 mmol). The tertiary amine facilitates the

reaction and helps to form a specific catalyst complex, often represented as Ru₂Cl₄[(S)-T-

BINAP]₂(NEt₃).[8]

Reaction: Heat the mixture to reflux (approx. 110 °C) under a continuous flow of nitrogen for

12-18 hours. During this time, the color of the solution will change, and a precipitate will

form.
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Isolation: Cool the reaction mixture to room temperature. Collect the resulting orange-brown

precipitate by filtration under inert atmosphere.

Washing: Wash the solid catalyst with ethanol (3 x 10 mL) and then hexane (2 x 10 mL) to

remove any unreacted starting materials and byproducts.

Drying: Dry the catalyst thoroughly under high vacuum. The resulting complex, often

formulated as RuCl₂[(S)-Tol-BINAP], should be stored under an inert atmosphere as it can

be sensitive to air and moisture over long periods.

Section 3: Application & Trustworthiness
The prepared Ru-(S)-Tol-BINAP catalyst is a highly effective pre-catalyst for a multitude of

asymmetric hydrogenations. For a typical application, the catalyst is activated under hydrogen

pressure, often in the presence of a solvent like methanol or ethanol, to generate the active

catalytic species. It demonstrates remarkable chiral recognition ability for substrates such as β-

ketoesters, α,β-unsaturated acids, and simple ketones, delivering products with high

enantiomeric excess (ee).[3][10]

The protocols described herein are based on well-established and widely cited synthetic

methods from leading research groups in the field of asymmetric catalysis.[4][6][9][11] The

reliability of this synthetic sequence is self-validating; successful synthesis of the high-purity

ligand, confirmed by ³¹P NMR and optical rotation, directly leads to the formation of a highly

active and enantioselective catalyst, which can be benchmarked against literature results for

standard hydrogenation reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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